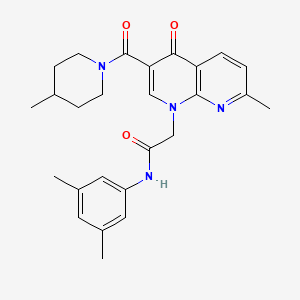

N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-16-7-9-29(10-8-16)26(33)22-14-30(25-21(24(22)32)6-5-19(4)27-25)15-23(31)28-20-12-17(2)11-18(3)13-20/h5-6,11-14,16H,7-10,15H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDDLTKRULBQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 370.5 g/mol. The structure features a naphthyridine core, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.5 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study synthesized piperidine derivatives and assessed their activity against various bacterial strains, demonstrating moderate to strong effects against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. Compounds derived from naphthyridine structures have shown cytotoxicity against colon cancer cell lines (HCT116 and HT29) and oral squamous cell carcinomas . These studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. A series of piperidine derivatives demonstrated strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .

Hypoglycemic Activity

Similar compounds have been associated with hypoglycemic effects, indicating their potential utility in managing diabetes. The presence of specific functional groups in the compound may contribute to its ability to lower blood glucose levels .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their biological activities. The synthesized compounds were tested for antibacterial efficacy, revealing that several exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 7l | Staphylococcus aureus | 20 |

| 7m | Escherichia coli | 18 |

| 7n | Salmonella typhi | 22 |

Case Study 2: Cytotoxicity Testing

Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in HCT116 colon cancer cells, suggesting potential therapeutic applications .

Table 3: Cytotoxicity Results Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | HCT116 | 15 |

| 3b | HT29 | 12 |

| 3c | Ca9-22 | 10 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Metabolic Disorders

The compound has been investigated for its efficacy in treating metabolic disorders such as type 2 diabetes and obesity. Research indicates that derivatives of naphthyridine structures, similar to N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Naphthyridine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar naphthyridine frameworks can disrupt cell cycle progression and promote programmed cell death in human cancer cells . The specific mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Case Study 1: DPP-IV Inhibition

A clinical trial involving a DPP-IV inhibitor demonstrated significant reductions in glycemic levels among patients with type 2 diabetes. The study highlighted the importance of compounds that can modulate glucose metabolism effectively. Participants receiving the DPP-IV inhibitor experienced a notable decrease in HbA1c levels compared to the control group, showcasing the therapeutic potential of such compounds in managing diabetes .

Case Study 2: Anticancer Activity

In vitro studies on naphthyridine derivatives revealed their ability to inhibit the growth of MDA-MB-231 breast cancer cells. The mechanism was linked to the downregulation of matrix metalloproteinase (MMP) expression, which is crucial for cancer cell invasion and metastasis. The findings suggest that compounds like this compound may serve as lead compounds for developing new anticancer therapies .

Comprehensive Data Table

Comparison with Similar Compounds

Compound 24 from Molecules (2010)

- Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone (a fused tricyclic system).

- Key Substituents: Acetamide group at position 3. Phenylamino group at position 2. Methyl group at position 7.

- Synthetic Route : Acetylation of a precursor using acetyl chloride in pyridine, yielding 73% crystallized product .

- Structural Contrast: Unlike the target compound, this analog lacks a naphthyridine core and instead incorporates a sulfur-containing thieno-pyrimidine ring. The absence of a piperidine carbonyl group may reduce conformational flexibility compared to the target compound.

Compound 67 from J. Med. Chem. (2007)

- Core : 1,4-Dihydro-[1,5]-naphthyridine (a bicyclic system with a nitrogen atom at position 5).

- Key Substituents :

- Adamantyl group at position N3.

- Pentyl chain at position 1.

- Carboxamide group at position 3.

- Synthetic Route: Similar to quinoline-3-carboxamide derivatives, involving coupling reactions and purification via TLC (25% yield) .

- Structural Contrast : While both compounds share a naphthyridine backbone, compound 67 features a carboxamide instead of an acetamide and uses a rigid adamantyl group instead of a 3,5-dimethylphenyl substituent. The adamantyl group may enhance metabolic stability but reduce solubility.

Data Tables

Research Findings and Implications

- Synthetic Efficiency : Compound 24 demonstrates higher synthetic yield (73%) compared to compound 67 (25%), suggesting that acetylation reactions (as in compound 24) may be more efficient than carboxamide-forming methodologies .

- SAR Insights :

- Piperidine vs. Adamantyl : The flexible piperidine group in the target compound may improve membrane permeability compared to the bulky adamantyl group in compound 67.

- Acetamide vs. Carboxamide : The acetamide side chain in the target compound could offer better metabolic stability than carboxamide derivatives.

Q & A

Q. What synthetic strategies are effective for constructing the 1,8-naphthyridin-4-one core in this compound?

The 1,8-naphthyridin-4-one scaffold can be synthesized via cyclization reactions involving nitroarenes or nitroalkenes, as demonstrated in palladium-catalyzed reductive cyclizations using formic acid derivatives as CO surrogates . Key steps include:

- Nitro group reduction to form intermediates for cyclization.

- Carbonyl insertion to establish the piperidine-linked substituent.

- Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) to improve yield.

Q. How can spectroscopic techniques validate the structure of this compound?

Q. What safety precautions are critical during handling?

- Use fume hoods and PPE (gloves, goggles) due to potential inhalation/contact hazards.

- Follow protocols for spills:

Advanced Research Questions

Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

- Case study : If a derivative shows high in vitro potency but poor in vivo efficacy:

Q. What catalytic systems optimize the introduction of the 4-methylpiperidine-1-carbonyl group?

Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?

- Steric hindrance : The 3,5-dimethylphenyl group may slow electrophilic substitution at the naphthyridine core.

- Electronic effects : The electron-withdrawing 4-oxo group activates the adjacent position for nucleophilic attack.

- Experimental validation :

Methodological Recommendations

- For SAR studies : Prioritize derivatives with modified piperidine substituents to explore target selectivity .

- For metabolic profiling : Use Chromolith® columns for high-resolution LC-MS analysis of degradation products .

- For mechanistic insights : Combine experimental kinetics with computational modeling (e.g., Gaussian for DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.